Welcome to the BenchChem Online Store!
molecular formula C15H24 B7802797 Isolongifolene CAS No. 17015-38-2

Isolongifolene

Cat. No. B7802797
M. Wt: 204.35 g/mol
InChI Key: CQUAYTJDLQBXCQ-NHYWBVRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06566562B2

Procedure details

In the first stage, isolongifolene (1) can be reacted in a known manner, for example with peracetic acid, to give isolongifolene oxide (2) (Tetrahedron Lett. 1964, 8, 417; J. Org. Chem. 1970, 35, 1172).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isolongifolene oxide

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:7]23[CH2:11][CH:10]([C:12]([CH3:14])([CH3:13])[C:6]2=[CH:5][CH2:4][CH2:3]1)[CH2:9][CH2:8]3.C(OO)(=[O:18])C>>[CH3:1][C:2]1([CH3:15])[C:7]23[CH2:11][CH:10]([C:12]([CH3:14])([CH3:13])[C:6]42[O:18][CH:5]4[CH2:4][CH2:3]1)[CH2:9][CH2:8]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC=C2C13CCC(C3)C2(C)C)C
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
isolongifolene oxide
Type
product
Smiles
CC1(CCC2C3(C14CCC(C4)C3(C)C)O2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.